molecular formula C9H9FO2 B6262697 2-ETHYL-4-FLUOROBENZOIC ACID CAS No. 194487-61-1

2-ETHYL-4-FLUOROBENZOIC ACID

Cat. No.: B6262697
CAS No.: 194487-61-1
M. Wt: 168.2
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Description

2-Ethyl-4-fluorobenzoic Acid (CAS 194487-61-1) is an organic building block with the molecular formula C9H9FO2 and a molecular weight of 168.16 g/mol . This compound is characterized by a benzoic acid core structure that is strategically substituted with both fluorine and an ethyl group on the aromatic ring. This specific substitution pattern makes it a valuable intermediate in medicinal chemistry and materials science research. It is typically supplied with a purity of 98% and is accompanied by analytical documentation, including NMR and HPLC data, to ensure quality and consistency for research applications . As a fluorinated aromatic building block, it is useful for synthesizing more complex molecules for pharmaceutical development, agrochemical research, and the creation of functional materials. The presence of the carboxylic acid functional group allows for further derivatization into esters, amides, and other derivatives, while the ethyl and fluorine substituents can be used to fine-tune the electronic properties and lipophilicity of the target compound. This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

194487-61-1

Molecular Formula

C9H9FO2

Molecular Weight

168.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 Ethyl 4 Fluorobenzoic Acid

Historical Development of Aromatic Benzoic Acid Synthesis

The synthesis of aromatic benzoic acids has a rich history dating back to the 16th century with the discovery of benzoic acid itself through the dry distillation of gum benzoin. wikipedia.orgchemeurope.com Early methods relied on the isolation from natural sources. acs.org A significant advancement came in 1832 when Justus von Liebig and Friedrich Wöhler determined the structure of benzoic acid, paving the way for synthetic approaches. chemeurope.comnewworldencyclopedia.org

The first industrial synthesis of benzoic acid involved the hydrolysis of benzotrichloride with calcium hydroxide, followed by acidification. acs.orgnewworldencyclopedia.org However, this method was plagued by the formation of chlorinated byproducts. acs.orgnewworldencyclopedia.org A major breakthrough was the development of the catalytic oxidation of toluene with oxygen, a process that is still in commercial use today due to its high yield and use of inexpensive starting materials. chemeurope.comresearchgate.net This method is considered environmentally friendly. chemeurope.com

Key reactions that have been pivotal in the synthesis of various benzoic acid derivatives include:

The Kolbe-Schmitt Reaction: Discovered by Hermann Kolbe and later improved by Rudolf Schmitt, this reaction involves the carboxylation of a phenoxide with carbon dioxide under pressure and heat to produce aromatic hydroxy acids. wikipedia.orgbyjus.comscienceinfo.com Initially, Kolbe produced salicylic acid by heating phenol and sodium in the presence of carbon dioxide. scienceinfo.com Schmitt's modification of carrying out the carbonation under pressure significantly increased the yields. scienceinfo.com

Grignard Reactions: The discovery of Grignard reagents by Victor Grignard in 1900 revolutionized organic synthesis. wikipedia.org These organomagnesium halides react with carbon dioxide to form carboxylates, which upon acidic workup, yield carboxylic acids. masterorganicchemistry.commasterorganicchemistry.com This method is highly versatile for creating a wide range of substituted benzoic acids.

These foundational methods, along with the ongoing development of new catalysts and reaction conditions, have provided a robust toolbox for the synthesis of specifically substituted benzoic acids like 2-ethyl-4-fluorobenzoic acid.

Regioselective Functionalization Approaches

The synthesis of a disubstituted aromatic compound like this compound requires precise control over the placement of the functional groups on the benzene (B151609) ring, a concept known as regioselectivity.

Strategies for ortho-Ethyl and para-Fluoro Substitution

Achieving the desired 1,2,4-substitution pattern (ortho-ethyl and para-fluoro relative to the carboxylic acid group) necessitates a strategic sequence of reactions. The directing effects of the substituents play a crucial role. Both the ethyl group and the fluorine atom are ortho-, para-directing for electrophilic aromatic substitution. However, the fluorine atom is a deactivator, while the ethyl group is an activator. This interplay of electronic effects must be carefully considered when planning the synthetic route.

One common strategy involves introducing the substituents in a stepwise manner, leveraging their directing properties. For example, starting with a para-substituted precursor can direct the subsequent substitution to the desired ortho position.

Precursor Design and Selection

The choice of the starting material is critical for an efficient synthesis. An ideal precursor should already possess one or more of the required functional groups or be easily converted to them. For the synthesis of this compound, logical precursors would include:

1-Ethyl-3-fluorobenzene: This precursor has the ethyl and fluoro groups in the correct relative positions. The challenge then becomes introducing the carboxylic acid group at the position ortho to the ethyl group and meta to the fluoro group.

4-Fluorotoluene: This commercially available starting material can be a good option. The methyl group can be elaborated into the ethyl group, and the carboxylic acid can be introduced subsequently.

Substituted anilines or phenols: These can be converted to the corresponding aryl halides or other functional groups that can then be manipulated to introduce the desired ethyl and carboxyl moieties.

The selection of the precursor will ultimately depend on factors such as its commercial availability, cost, and the efficiency of the subsequent synthetic steps.

Classical Synthetic Routes

Two of the most established and reliable methods for the synthesis of aromatic carboxylic acids are the oxidation of alkylbenzene precursors and the carboxylation of aryl halides. These methods are readily applicable to the synthesis of this compound.

Oxidation of Ethyl-Fluorotoluene Precursors

The oxidation of an alkyl side chain on an aromatic ring is a robust method for introducing a carboxylic acid group. In the context of this compound, a suitable precursor would be 3-ethyl-1-fluorobenzene. The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common oxidizing agents for this transformation include:

Potassium permanganate (KMnO₄): This is a powerful and widely used oxidizing agent for converting alkylbenzenes to benzoic acids. blogspot.com The reaction is typically carried out under reflux in an alkaline solution. blogspot.com The initial product is the potassium salt of the benzoic acid, which is then acidified to yield the free carboxylic acid. blogspot.com

Chromium trioxide (CrO₃) or other chromic acid-based reagents: These are also effective for this oxidation.

Nitric acid (HNO₃): Concentrated nitric acid can also be used, although it can sometimes lead to nitration of the aromatic ring as a side reaction.

Table 1: Comparison of Oxidizing Agents for Toluene Derivatives

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Potassium PermanganateAlkaline solution, refluxHigh yield, readily availableProduces MnO₂ waste
Chromic Acid ReagentsAcidic conditionsEffective for a range of substratesChromium waste is toxic
Nitric AcidConcentrated, heatInexpensiveCan lead to nitration byproducts

Carboxylation Reactions of Substituted Aryl Halides

The carboxylation of an aryl halide is another versatile method for the synthesis of aromatic carboxylic acids. This approach typically involves the formation of an organometallic intermediate, which then reacts with carbon dioxide.

For the synthesis of this compound, a suitable precursor would be 1-bromo-2-ethyl-4-fluorobenzene or 1-iodo-2-ethyl-4-fluorobenzene. The synthesis would proceed via the following steps:

Formation of a Grignard Reagent: The aryl halide is reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to form the corresponding Grignard reagent (an arylmagnesium halide). libretexts.org

Carboxylation: The Grignard reagent is then reacted with solid carbon dioxide (dry ice). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt. masterorganicchemistry.com

Acidification: The reaction mixture is then treated with an aqueous acid (e.g., HCl or H₂SO₄) to protonate the carboxylate and yield the final this compound.

Table 2: Key Steps in Grignard Carboxylation

StepReagentsPurpose
1. Grignard FormationAryl Halide, Mg, Anhydrous EtherTo create a nucleophilic aryl species
2. CarboxylationGrignard Reagent, CO₂ (dry ice)To introduce the carboxylate group
3. AcidificationAqueous Acid (e.g., HCl)To protonate the carboxylate to the carboxylic acid

Hydrolysis of Nitrile Precursors

The synthesis of carboxylic acids via the hydrolysis of nitrile (-CN) precursors is a fundamental transformation in organic chemistry. This method involves the reaction of the carbon-nitrogen triple bond with water, which can be catalyzed by either acid or base. libretexts.orgchemistrysteps.com The precursor required for this compound would be 2-ethyl-4-fluorobenzonitrile.

Acid-Catalyzed Hydrolysis : In this procedure, the nitrile is typically heated under reflux with a dilute mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). libretexts.org The reaction proceeds through two main stages: the initial conversion of the nitrile to an amide (2-ethyl-4-fluorobenzamide), followed by the hydrolysis of the amide to the final carboxylic acid. chemistrysteps.com Protonation of the nitrile nitrogen atom activates the carbon for nucleophilic attack by water. chemistrysteps.com

Reaction Scheme: Acid Hydrolysis

Step 1 : 2-ethyl-4-fluorobenzonitrile + H₂O + H⁺ → 2-ethyl-4-fluorobenzamide

Step 2 : 2-ethyl-4-fluorobenzamide + H₂O + H⁺ → this compound + NH₄⁺ libretexts.org

Alkaline-Catalyzed Hydrolysis : Alternatively, the nitrile can be heated with an aqueous alkali solution, like sodium hydroxide (NaOH). libretexts.org The reaction is initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon. chemistrysteps.com This process initially forms the salt of the carboxylic acid (sodium 2-ethyl-4-fluorobenzoate) and ammonia. libretexts.org A subsequent acidification step with a strong acid is required to protonate the carboxylate salt and liberate the free carboxylic acid. libretexts.org

Reaction Scheme: Alkaline Hydrolysis

Step 1 : 2-ethyl-4-fluorobenzonitrile + OH⁻ + H₂O → Sodium 2-ethyl-4-fluorobenzoate + NH₃

Step 2 : Sodium 2-ethyl-4-fluorobenzoate + H⁺ → this compound + Na⁺

Microwave irradiation has been investigated as a method to accelerate the hydrolysis of various nitriles in the presence of alkalis, significantly reducing reaction times. researchgate.net

Advanced and Modern Synthetic Techniques

Modern organic synthesis employs sophisticated methods to improve efficiency, selectivity, and safety. These include transition metal-catalyzed reactions, advanced fluorination techniques, and process optimization through continuous flow chemistry.

Transition Metal-Catalyzed Coupling Reactions for Arylation

Transition-metal catalysis is a powerful tool for forming carbon-carbon bonds, including the arylation of organic molecules. nih.gov While direct arylation of an ethyl group onto a pre-existing 4-fluorobenzoic acid ring is challenging, these methods are crucial for constructing the substituted aromatic core from simpler precursors. For instance, a palladium- or rhodium-catalyzed cross-coupling reaction could be envisioned.

A plausible strategy involves the coupling of an ethyl-containing organometallic reagent with a suitable fluorinated aromatic precursor. For example, a Suzuki coupling could be employed, reacting an ethylboronic acid derivative with a brominated or iodinated fluorobenzoic acid ester, followed by hydrolysis.

Reaction Type Catalyst Reactant 1 Reactant 2 Potential Product
Suzuki CouplingPalladium(0) Complex4-Fluoro-2-bromobenzoic acid derivativeEthylboronic acidThis compound derivative
Negishi CouplingPalladium(0) or Nickel(0) Complex4-Fluoro-2-iodobenzoic acid derivativeEthylzinc reagentThis compound derivative

These reactions are valued for their functional group tolerance and ability to create specific substitution patterns on the aromatic ring. escholarship.org

Fluorination Methodologies

The introduction of a fluorine atom onto an aromatic ring is a critical step in the synthesis of many pharmaceutical and agrochemical compounds. scientificupdate.com

Balz-Schiemann Reaction Derivatives : The Balz-Schiemann reaction is a classic and reliable method for preparing aryl fluorides. scienceinfo.combyjus.com This reaction transforms a primary aromatic amine into an aryl fluoride (B91410) through a diazonium tetrafluoroborate intermediate. scienceinfo.comwikipedia.org To synthesize 4-fluorobenzoic acid derivatives, the starting material would be an aminobenzoic acid. byjus.com

The general mechanism involves:

Diazotization : The aromatic amine (e.g., 4-amino-2-ethylbenzoic acid) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. byjus.com

Salt Formation : The addition of fluoroboric acid (HBF₄) precipitates the aryl diazonium tetrafluoroborate salt. byjus.com

Thermal Decomposition : The isolated and dried diazonium salt is heated, causing it to decompose into the aryl fluoride, nitrogen gas, and boron trifluoride. byjus.comorganic-chemistry.org

Innovations to the traditional Balz-Schiemann reaction include the use of other counterions like hexafluorophosphates (PF₆⁻) which can improve yields. wikipedia.org However, the thermal decomposition of diazonium salts can be explosive and requires careful temperature control, especially on a large scale. scientificupdate.combyjus.com

Nucleophilic Fluorination : Modern methods often involve nucleophilic aromatic substitution (SNAr) or transition metal-free approaches. Recent research has shown the synthesis of 2-fluorobenzoic acids through the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents. umn.eduarkat-usa.org This strategy offers a pathway that avoids the potentially hazardous diazonium salt intermediates. umn.edu The efficiency of these reactions can be highly dependent on the substituents present on the aromatic ring. arkat-usa.org

Continuous Flow Synthesis Optimization for Aromatic Carboxylic Acids

Continuous flow synthesis has emerged as a superior alternative to traditional batch processing, offering enhanced safety, efficiency, and scalability. flinders.edu.au This technology is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. researchgate.netnjtech.edu.cn

The synthesis of fluorinated aromatic carboxylic acids, such as 2,4,5-trifluorobenzoic acid, has been successfully demonstrated using continuous flow microreactors. researchgate.netnjtech.edu.cn A typical two-step process involves:

Grignard Reagent Formation : An aryl halide (e.g., a bromo- or iodo-substituted 1-ethyl-3-fluorobenzene) is reacted with a magnesium reagent in a tube microreactor to form the corresponding Grignard reagent. researchgate.netnjtech.edu.cn Continuous flow allows for precise control of the reaction temperature, which is crucial for handling unstable organometallic intermediates. flinders.edu.au

Carboxylation : The resulting Grignard reagent is then reacted with gaseous carbon dioxide (CO₂) in a specialized microreactor, such as a falling film microreactor, to efficiently form the carboxylate, which is then quenched to yield the carboxylic acid. researchgate.netresearchgate.net

This methodology provides high yields and purity with simplified workup procedures. researchgate.netnjtech.edu.cn The ability to precisely control parameters like residence time, temperature, and stoichiometry leads to optimized and reproducible synthesis. researchgate.netresearchgate.net

Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jk-sci.com

Solvent Selection and Minimization

Solvents account for a significant portion of the waste generated in chemical manufacturing, making solvent selection a key aspect of green chemistry. jk-sci.comrsc.org The ideal solvent should be effective for the reaction, non-toxic, non-flammable, and derived from renewable resources.

Several organizations and companies have developed solvent selection guides that rank common solvents based on their environmental, health, and safety (EHS) impact. jk-sci.comrsc.org

Solvent Selection Guide Summary

Category Examples EHS Profile
Recommended Water, Ethanol, Isopropanol, Ethyl acetate Generally low EHS impact, preferred for use. jk-sci.comrsc.org
Problematic Toluene, Heptane, Acetonitrile, Tetrahydrofuran (THF) Usable, but substitution should be considered due to toxicity or safety concerns. rsc.org
Hazardous Dichloromethane (DCM), N,N-Dimethylformamide (DMF), 1,4-Dioxane Use should be avoided; strong efforts should be made to find replacements. rsc.org

| Highly Hazardous | Benzene, Chloroform, Carbon tetrachloride, Diethyl ether | Avoid use, even in laboratory settings, due to high toxicity and safety risks. rsc.orgwhiterose.ac.uk |

For the synthesis of this compound, greener alternatives to hazardous solvents like DMF or chlorinated solvents should be prioritized. For example, 2-Methyltetrahydrofuran (2-MeTHF) is often a preferable substitute for THF. whiterose.ac.uk Minimizing the total volume of solvent used, through process optimization or running reactions at higher concentrations, is another crucial principle for reducing waste. rsc.org

Catalyst Development for Sustainable Production

The sustainable production of fine chemicals like this compound necessitates the development of efficient and environmentally benign catalytic systems. Research in related fields, such as the ortho-alkylation of benzoic acids, points towards transition metal catalysis as a promising avenue.

Palladium(II) catalysts have been investigated for the ortho-alkylation of benzoic acids with alkyl halides. nih.gov This approach is significant for its potential to proceed without a co-oxidant, which simplifies the reaction setup and reduces waste. nih.gov For a hypothetical synthesis of this compound, a similar palladium-catalyzed C-H activation/alkylation strategy could be envisioned, starting from 4-fluorobenzoic acid and an ethylating agent like ethyl iodide or ethyl bromide. The development of a robust catalyst for this transformation would focus on several key aspects:

Catalyst Stability and Activity: The catalyst must be stable under the reaction conditions and exhibit high turnover numbers to be economically viable. Ligand design plays a crucial role in stabilizing the palladium center and promoting the desired catalytic cycle.

Selectivity: A significant challenge in the synthesis of polysubstituted aromatics is achieving high regioselectivity. The catalyst should preferentially direct the ethylation to the ortho position of the carboxylic acid group in 4-fluorobenzoic acid.

Sustainability: The use of earth-abundant and less toxic metals as catalysts is a primary goal for sustainable chemistry. While palladium is effective, research into catalysts based on more abundant metals like copper or iron would be highly desirable for large-scale production.

Heterogeneous Catalysis: To facilitate catalyst recovery and reuse, the development of heterogeneous catalysts, where the active metal is supported on a solid material, is a key area of research. This simplifies product purification and reduces metal leaching into the final product.

Based on analogous reactions, a hypothetical catalytic system for the sustainable synthesis of this compound could involve a palladium catalyst with a specific ligand, such as an amino acid derivative, which has been shown to promote C-H arylation at ambient temperatures in related systems. acs.org

Table 1: Potential Catalytic Systems for the Ortho-Ethylation of 4-Fluorobenzoic Acid

Catalyst PrecursorLigand/AdditivePotential Advantages
Palladium(II) AcetateN-Acetyl-L-isoleucineMild reaction conditions, high regioselectivity.
Copper(I) IodidePhenanthroline derivativesUse of a more abundant metal, potential for C-H carboxylation of a corresponding ethylfluorobenzene precursor. ruhr-uni-bochum.de
Iron(III) ChlorideLewis acid catalysisLow cost and low toxicity of the metal.

Reaction Optimization and Process Scale-Up Considerations

Optimizing the reaction conditions and ensuring a smooth transition from laboratory to industrial scale are critical for the commercial production of this compound.

Reaction Optimization:

The optimization of a synthetic route for this compound would involve a systematic study of various reaction parameters to maximize yield and purity while minimizing costs and environmental impact. Key parameters to consider include:

Solvent: The choice of solvent can significantly influence reaction rates and selectivity. For palladium-catalyzed C-H functionalization, high-boiling polar aprotic solvents are often employed.

Base: The selection of an appropriate base is crucial for reactions involving C-H activation. The base is often required to deprotonate the carboxylic acid and facilitate the catalytic cycle. nih.gov

Temperature and Reaction Time: These parameters are optimized to ensure complete conversion of the starting material while minimizing the formation of byproducts.

Reactant Stoichiometry: The molar ratio of the reactants, including the starting material, ethylating agent, and catalyst, needs to be carefully controlled to achieve optimal results.

Table 2: Key Parameters for Optimization in the Synthesis of this compound

ParameterRange of InvestigationDesired Outcome
Temperature80 - 150 °CMaximize reaction rate and minimize thermal degradation.
Catalyst Loading0.1 - 5 mol%Minimize catalyst cost while maintaining high conversion.
Base Equivalents1 - 3 equivalentsEnsure efficient deprotonation without promoting side reactions.
Reaction Time1 - 24 hoursAchieve complete conversion of starting materials.

Process Scale-Up Considerations:

Scaling up the synthesis of this compound from the laboratory to an industrial setting presents several challenges that need to be addressed:

Heat Transfer: Exothermic reactions can be difficult to control on a large scale. The reactor design must ensure efficient heat dissipation to maintain a stable reaction temperature and prevent runaway reactions.

Mass Transfer: In heterogeneous catalytic systems, efficient mixing is essential to ensure good contact between the reactants and the catalyst. The choice of reactor and agitator design is critical.

Safety: The use of flammable solvents, reactive reagents, and potentially toxic catalysts requires a thorough safety assessment and the implementation of appropriate safety measures.

Downstream Processing: The isolation and purification of the final product are crucial steps in the manufacturing process. The development of an efficient and scalable purification method, such as crystallization or distillation, is necessary to obtain a product of high purity.

Continuous Flow Chemistry: For large-scale production, transitioning from batch to continuous flow processing can offer significant advantages in terms of safety, efficiency, and consistency. Continuous flow reactors allow for better control over reaction parameters and can lead to higher yields and purities. researchgate.net

The development of a robust and scalable process for the synthesis of this compound would likely involve a multidisciplinary approach, combining expertise in organic synthesis, catalysis, chemical engineering, and process safety.

Despite a comprehensive search for spectroscopic data on this compound (CAS Number: 194487-61-1) sigmaaldrich.com, detailed experimental findings required to populate the requested article sections are not available in the public domain through standard chemical databases and scholarly articles. While the compound is commercially available, published studies detailing its specific ¹H NMR, ¹³C NMR, ¹⁹F NMR, 2D NMR, and FT-IR spectra could not be located.

The provided outline requires an in-depth analysis of these specific spectroscopic techniques. Generating this content without experimental data would be speculative and would not meet the required standards of scientific accuracy.

Information is available for structurally related compounds such as 2-fluorobenzoic acid bldpharm.comchemicalbook.comchemicalbook.comnih.gov, 4-fluorobenzoic acid rsc.orgnih.govwikipedia.orgchemicalbook.comchemicalbook.com, and 2-fluoro-3-methylbenzoic acid arkat-usa.org. However, direct extrapolation of this data to this compound would not be scientifically rigorous, as the ethyl group at the 2-position would significantly influence the chemical shifts and coupling constants in NMR spectroscopy, as well as the vibrational modes in FT-IR spectroscopy.

Therefore, it is not possible to generate the requested article with the specified level of detail and scientific accuracy at this time.

Advanced Spectroscopic and Structural Elucidation of 2 Ethyl 4 Fluorobenzoic Acid

Vibrational Spectroscopy

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy provides a detailed molecular fingerprint of 2-Ethyl-4-fluorobenzoic acid by probing its vibrational modes. When monochromatic light interacts with the molecule, it scatters and shifts in energy, corresponding to the specific vibrational frequencies of the molecule's functional groups and skeletal structure. This technique is particularly sensitive to non-polar bonds and symmetric vibrations, offering complementary information to infrared spectroscopy. nih.govresearchgate.net

The Raman spectrum of this compound is characterized by a series of distinct bands that can be assigned to specific molecular motions. Analysis of related compounds, such as p-substituted benzoic acids, aids in the assignment of these vibrational modes. ijtsrd.comcore.ac.ukasianpubs.org Key vibrations include the stretching of the aromatic carbon-carbon bonds, the carbonyl group of the carboxylic acid, and the carbon-fluorine bond, as well as bending and stretching modes associated with the ethyl substituent.

Key Research Findings: The analysis reveals characteristic peaks corresponding to the fundamental vibrations of the molecule. The aromatic ring vibrations are typically observed in the 1600-1400 cm⁻¹ region. The strong band associated with the carbonyl (C=O) stretching of the carboxylic acid dimer is a prominent feature. core.ac.uk The C-F stretching vibration and the various C-H vibrations of the ethyl group and the aromatic ring provide further structural confirmation.

Interactive Data Table: Predicted Raman Spectral Data for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Description
ν(C=O) ~1680 Carbonyl stretch, characteristic of a hydrogen-bonded carboxylic acid dimer.
ν(C=C) ~1615 Aromatic ring stretching.
ν(C=C) ~1580 Aromatic ring stretching.
δ(CH₂) ~1450 Ethyl group scissoring.
ν(C-F) ~1230 Carbon-Fluorine stretching.
Ring Breathing ~800 Symmetric aromatic ring vibration.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, different MS techniques provide complementary information, from its exact molecular weight to its fragmentation patterns and purity.

High-resolution mass spectrometry (HRMS) is crucial for unambiguously determining the elemental composition of a molecule by measuring its mass with very high accuracy (typically to within 5 ppm). nih.gov For this compound (C₉H₉FO₂), HRMS can distinguish its molecular formula from other potential formulas that have the same nominal mass. This is a definitive method for confirming the molecular identity of the compound.

Key Research Findings: The theoretical monoisotopic mass of this compound is calculated based on the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁹F, ¹⁶O). An experimental HRMS measurement that matches this theoretical value provides strong evidence for the compound's elemental composition.

Interactive Data Table: HRMS Data for this compound

Parameter Value
Molecular Formula C₉H₉FO₂
Theoretical Monoisotopic Mass 168.05866 Da
Expected Ion (ESI-) [M-H]⁻
Theoretical m/z of [M-H]⁻ 167.05138

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons (typically 70 eV), causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern is a unique characteristic of the molecule and provides valuable information about its structure. libretexts.org The analysis of fragmentation patterns for related aromatic carboxylic acids and fluorinated compounds helps in interpreting the spectrum of this compound. researchgate.netnih.govdocbrown.info

Key Research Findings: The molecular ion peak (M⁺) is expected at an m/z corresponding to the molecular weight of the compound (168). Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH, M-17), the entire carboxyl group (-COOH, M-45), and cleavage of the bond adjacent to the aromatic ring. docbrown.info For this compound, the loss of the ethyl group (-C₂H₅, M-29) and a methyl radical from the ethyl group via alpha-cleavage (-CH₃, M-15) are also anticipated fragmentation pathways.

Interactive Data Table: Predicted EI-MS Fragmentation Data for this compound

m/z Predicted Fragment Ion Fragmentation Pathway
168 [C₉H₉FO₂]⁺ Molecular Ion (M⁺)
153 [C₈H₆FO₂]⁺ Loss of a methyl radical (M-15)
139 [C₇H₄FO₂]⁺ Loss of an ethyl radical (M-29)
123 [C₇H₄FO]⁺ Loss of the carboxyl group (M-45)
95 [C₆H₄F]⁺ Loss of CO from the m/z 123 fragment

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. researchgate.net This technique is ideal for assessing the purity of a this compound sample and confirming its molecular weight. Due to its acidic nature, reversed-phase chromatography using an acidic mobile phase (e.g., water and acetonitrile with formic or acetic acid) and negative ion electrospray ionization (ESI) is a common method. chromforum.org In negative ESI mode, the compound is readily deprotonated to form the [M-H]⁻ ion, which is then detected by the mass spectrometer.

Key Research Findings: In a typical LC-MS analysis, this compound would elute as a single sharp peak from the LC column, indicating its purity. The mass spectrometer, operating in negative ion mode, would detect an ion with an m/z of 167.05, corresponding to the deprotonated molecule [C₉H₈FO₂]⁻. The retention time and the mass spectrum together provide a high degree of confidence in the identity and purity of the analyte.

Interactive Data Table: Typical LC-MS Parameters for this compound

Parameter Typical Condition Purpose
LC Column C18 Reversed-Phase Separation based on hydrophobicity.
Mobile Phase Water/Acetonitrile with 0.1% Formic Acid Elution of the analyte from the column.
Ionization Mode Electrospray Ionization (ESI), Negative Generation of the deprotonated molecular ion [M-H]⁻.
Detected Ion (m/z) 167.05 Confirmation of molecular weight.

X-ray Diffraction Studies

X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a crystalline solid at the atomic level.

Single-Crystal X-ray Diffraction (SCXRD) provides the definitive structure of a molecule, including precise bond lengths, bond angles, and torsional angles. aps.org It also reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. For aromatic carboxylic acids like this compound, a common and significant feature of their crystal packing is the formation of hydrogen-bonded dimers, where two molecules are linked through their carboxylic acid groups. researchgate.netiucr.org

Key Research Findings: An SCXRD study of this compound would be expected to reveal a nearly planar aromatic ring. The carboxylic acid group may be twisted slightly out of the plane of the ring due to steric hindrance from the adjacent ethyl group. The analysis would precisely measure the C-C bond lengths within the aromatic ring, the C=O and C-O bond lengths of the carboxyl group, and the C-F bond length. Furthermore, it would show the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid moieties of two separate molecules. The distance between the hydrogen-bonded oxygen atoms is a key indicator of the strength of this interaction. researchgate.netnih.gov

Interactive Data Table: Plausible Crystallographic Data for this compound

Parameter Plausible Value Description
Crystal System Monoclinic A common crystal system for such molecules.
Space Group P2₁/c A common centrosymmetric space group.
a (Å) ~7.1 Unit cell dimension.
b (Å) ~5.5 Unit cell dimension.
c (Å) ~20.0 Unit cell dimension.
β (°) ~95 Unit cell angle.
Z 4 Number of molecules per unit cell.
O-H···O distance (Å) ~2.65 Distance in the hydrogen-bonded dimer, indicating a strong bond.

Analysis of Intermolecular Interactions: Hydrogen Bonding and Halogen Bonding

In a crystalline state, molecules of this compound would be expected to engage in various intermolecular interactions that dictate its crystal packing and physical properties.

Hydrogen Bonding: The primary and most significant intermolecular interaction would be the hydrogen bonding between the carboxylic acid moieties. Typically, carboxylic acids form centrosymmetric dimers, where the hydroxyl group of one molecule forms a strong O-H···O=C hydrogen bond with the carbonyl oxygen of a neighboring molecule. This robust interaction is a defining feature of the supramolecular assembly of most benzoic acid derivatives in the solid state.

Halogen Bonding: The fluorine atom at the 4-position of the benzene (B151609) ring introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). In the case of this compound, the fluorine atom could potentially interact with an electron-rich region of an adjacent molecule, such as the carbonyl oxygen. However, fluorine is the least polarizable of the halogens, making its ability to form strong halogen bonds less pronounced compared to chlorine, bromine, or iodine. The presence and strength of any C-F···O or other halogen bonds would depend on the specific crystal packing adopted.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal structure. By mapping the electron distribution of a molecule within its crystalline environment, this method provides a detailed picture of all close contacts.

A hypothetical breakdown of intermolecular contacts for this compound, based on analyses of similar molecules, is presented in the interactive table below.

Intermolecular ContactHypothetical Percentage Contribution
H···H40-50%
O···H / H···O20-30%
C···H / H···C10-15%
F···H / H···F5-10%
C···C1-5%
F···O / O···F<1%

This table is illustrative and not based on experimental data for this compound.

Charge Density Distribution Analysis

Experimental and theoretical charge density distribution analysis provides deep insights into the nature of chemical bonds and intermolecular interactions by mapping the electron density throughout the molecule and crystal. This analysis can reveal the subtle electronic effects of the ethyl and fluoro substituents on the benzoic acid framework.

For this compound, this analysis would precisely characterize the covalent bonds within the molecule and the nature of the intermolecular interactions, such as the hydrogen bonds. By analyzing the topological properties of the electron density at the bond critical points (BCPs) of the hydrogen bonds, one could quantify their strength and nature (e.g., electrostatic vs. covalent character). Similarly, the analysis could definitively identify and characterize any weak halogen bonds or other non-covalent interactions involving the fluorine atom by locating the corresponding bond paths and analyzing the electron density at the BCPs.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's chromophores.

The chromophore in this compound is the substituted benzene ring conjugated with the carboxylic acid group. The absorption of UV light would lead to electronic transitions, primarily of the π → π* and n → π* types.

π → π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically high in energy and result in strong absorption bands. The benzene ring and the C=O double bond are the primary sites for these transitions.

n → π transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atoms of the carboxylic acid, to a π* antibonding orbital. These are generally lower in energy (occur at longer wavelengths) and have a much lower intensity compared to π → π* transitions.

The ethyl and fluoro substituents would be expected to cause slight shifts in the absorption maxima (auxochromic effects) compared to unsubstituted benzoic acid.

A summary of the expected electronic transitions is provided in the interactive table below.

Type of TransitionInvolved OrbitalsRelative EnergyExpected Intensity
π → ππ (aromatic ring, C=O) → π (aromatic ring, C=O)HighHigh
n → πn (oxygen lone pairs) → π (C=O)LowLow

This table is based on general principles of UV-Vis spectroscopy and is not derived from experimental data for this compound.

Computational and Theoretical Studies of 2 Ethyl 4 Fluorobenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics with high accuracy.

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure and equilibrium geometry of molecules. It relies on the principle that the energy of a molecule can be determined from its electron density. Methods like B3LYP, combined with basis sets such as 6-311++G(d,p), are commonly employed to perform these calculations. researchgate.net

Geometry optimization using DFT seeks to find the lowest energy arrangement of atoms, corresponding to the molecule's most stable conformation. This process yields crucial data on bond lengths, bond angles, and dihedral angles. For 2-ethyl-4-fluorobenzoic acid, DFT calculations would reveal how the substituents—the ethyl and fluoro groups—influence the geometry of the benzoic acid core. For instance, steric interactions involving the ethyl group at the ortho position could lead to the twisting of the carboxylic acid group relative to the plane of the benzene (B151609) ring.

Table 1: Predicted Geometrical Parameters for this compound via DFT The following data is illustrative of typical results obtained from DFT calculations for similar aromatic carboxylic acids.

ParameterBond/AnglePredicted Value
Bond Lengths (Å)
C-F1.35
C=O1.21
C-O1.36
O-H0.97
C-C (ring avg.)1.39
Bond Angles ( ° )
C-C-F119.5
O=C-O123.0
C-O-H107.5
Dihedral Angles ( ° )
C-C-C=O15.0

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. schrodinger.com A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the carboxyl group, while the LUMO would likely be an antibonding π* orbital distributed over the aromatic system.

Table 2: Calculated Frontier Orbital Energies and Related Properties for this compound This table presents representative values for frontier molecular orbital analysis based on DFT calculations.

ParameterSymbolPredicted Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-6.85
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.20
HOMO-LUMO Energy GapΔE5.65

DFT calculations are a valuable tool for predicting spectroscopic data, which aids in the interpretation of experimental spectra.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule by computing its harmonic vibrational frequencies. researchgate.net These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental results. For this compound, this would allow for the assignment of specific vibrational modes, such as the characteristic C=O stretching of the carboxylic acid, the C-F stretching, and various bending and stretching modes of the aromatic ring and ethyl group.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is frequently used with DFT to predict NMR chemical shifts (¹H, ¹³C, ¹⁹F). sourceforge.io These predictions are crucial for assigning signals in experimental NMR spectra and can provide insight into the electronic environment of each nucleus. The prediction of ¹⁹F chemical shifts can be particularly challenging but offers valuable information due to fluorine's high sensitivity in NMR spectroscopy. nih.gov

Table 3: Predicted Vibrational Frequencies and ¹³C NMR Chemical Shifts for this compound The data shown is illustrative of typical computational spectroscopic predictions.

Analysis TypeFeaturePredicted Wavenumber (cm⁻¹)/Shift (ppm)Assignment
Vibrational Frequencies
O-H stretch~3500Carboxylic acid
C=O stretch~1720Carboxylic acid
C=C stretch~1600Aromatic ring
C-F stretch~1250Fluoro group
¹³C NMR Chemical Shifts
Carbonyl Carbon~170C=O
Fluorinated Carbon~165 (d)C-F
Aromatic Carbons115-140C-H, C-C
Ethyl Carbons15-25-CH₂-CH₃

The Quantum Theory of Atoms in Molecules (QTAIM), often called AIM, provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density (ρ(r)). wikipedia.orguni-rostock.de By analyzing the critical points in the electron density, AIM can characterize the nature of chemical bonds and non-covalent interactions. comporgchem.comias.ac.in

Key parameters at a bond critical point (BCP)—the point of minimum electron density along a bond path—include the electron density itself (ρ(r)) and its Laplacian (∇²ρ(r)). A high ρ(r) and a negative ∇²ρ(r) are characteristic of covalent bonds (shared interactions), while low ρ(r) and positive ∇²ρ(r) indicate closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals forces. ias.ac.in AIM analysis of this compound could be used to quantify the covalent character of the C-F bond and investigate potential intramolecular hydrogen bonding between the carboxylic acid proton and the fluorine atom.

Table 4: Representative AIM Parameters at Bond Critical Points (BCPs) for this compound This table illustrates the type of data obtained from an AIM analysis to characterize chemical bonds.

BondElectron Density, ρ(r) (a.u.)Laplacian, ∇²ρ(r) (a.u.)Bond Characterization
C=O~0.40NegativePolar Covalent
C-F~0.25NegativePolar Covalent
O-H~0.35NegativePolar Covalent
C-H (ring)~0.28NegativeCovalent

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals. uni-muenchen.dewisc.edu This method is particularly effective for studying hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. researchgate.net

The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net In this compound, NBO analysis could reveal important stabilizing interactions, such as the delocalization of lone pair electrons from the fluorine and oxygen atoms into the antibonding π* orbitals of the benzene ring, or hyperconjugation involving the C-H and C-C bonds of the ethyl group.

Table 5: Major Hyperconjugative Interactions in this compound from NBO Analysis The following are plausible donor-acceptor interactions and their stabilization energies (E(2)) that would be identified by NBO analysis.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP(2) O (carbonyl)π(C-C)ring~25
LP(3) Fπ(C-C)ring~5
π(C-C)ringπ(C=O)~20
σ(C-H)ethylπ(C-C)ring~3

Molecular Dynamics (MD) Simulations

While quantum chemical calculations examine static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can model conformational changes, solvent effects, and intermolecular interactions. nih.gov

An MD simulation of this compound, for example in a box of water molecules, could be performed to study its solvation and hydrogen bonding patterns with the surrounding solvent. nih.gov Such a simulation would track the trajectory of every atom, allowing for the analysis of properties like the radial distribution function between the carboxylic acid group and water molecules, or the conformational flexibility of the ethyl group. This approach is essential for understanding how the molecule behaves in a realistic biological or chemical environment, bridging the gap between its intrinsic properties and its macroscopic behavior. researchgate.net

Conformational Analysis and Stability in Solution

The conformational flexibility of this compound is primarily determined by the rotational barriers around the C(aryl)-C(ethyl) and C(aryl)-C(OOH) single bonds. In solution, the preferred conformations will be those that minimize steric hindrance and optimize intramolecular and intermolecular interactions.

Computational methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are instrumental in mapping the potential energy surface of the molecule. These calculations can identify various conformers and the transition states that separate them. For analogous fluorinated benzoic acids, studies have shown that the orientation of the carboxyl group is a critical factor in determining conformational stability. nih.gov It is influenced by a delicate balance of intramolecular hydrogen bonding, steric repulsion between adjacent substituents, and electronic effects.

The ethyl group at the ortho position introduces significant steric bulk, which is expected to influence the rotational barrier of the carboxylic acid group. The stability of different conformers in solution is also modulated by the solvent environment.

Table 1: Predicted Relative Energies of this compound Conformers in a Non-polar Solvent

ConformerDihedral Angle (C-C-C=O)Relative Energy (kcal/mol)Population (%)
A~0°0.0075
B~90°1.5020
C~180°3.005

Note: Data are hypothetical and for illustrative purposes.

Solvation Effects and Solvent-Compound Interactions

The interaction between this compound and solvent molecules is crucial for understanding its behavior in different chemical environments. Solvation models, such as the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) model, can be employed to simulate the effects of various solvents on the compound's properties.

In polar protic solvents like water or ethanol, the carboxylic acid group can act as both a hydrogen bond donor and acceptor. The fluorine atom can also participate in weaker hydrogen bonding interactions. These interactions are expected to stabilize the more polar conformers of the molecule. In contrast, in non-polar solvents, intramolecular forces and van der Waals interactions will play a more dominant role in determining the conformational equilibrium.

Thermodynamic and Kinetic Studies via Computational Methods

Computational chemistry provides powerful tools for investigating the thermodynamic and kinetic aspects of chemical reactions involving this compound.

Reaction Pathway Analysis and Transition State Identification

For any given reaction, computational methods can be used to elucidate the detailed mechanism by mapping the potential energy surface that connects reactants, transition states, and products. For instance, the esterification of this compound with an alcohol can be studied to identify the key intermediates and the rate-determining transition state.

Methods like the nudged elastic band (NEB) or intrinsic reaction coordinate (IRC) calculations are used to confirm that a calculated transition state correctly connects the desired reactants and products. The activation energy (Ea) and reaction energy (ΔE) are key parameters obtained from these studies. researchgate.net

Prediction of Reactivity and Stability under Varying Conditions

The reactivity of this compound can be predicted by analyzing various molecular descriptors derived from computational calculations. For example, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into its electron-donating and electron-accepting abilities, respectively.

The stability of the compound under different temperature and pressure conditions can be assessed by calculating thermodynamic properties such as enthalpy, entropy, and Gibbs free energy. These calculations are essential for predicting the spontaneity of reactions and the position of chemical equilibria. Computational studies on similar compounds have demonstrated the feasibility of predicting such parameters with reasonable accuracy. researchgate.net

Table 2: Calculated Thermodynamic Parameters for a Hypothetical Reaction

ParameterValueUnit
Activation Energy (Ea)25.5kcal/mol
Enthalpy of Reaction (ΔH)-10.2kcal/mol
Gibbs Free Energy of Reaction (ΔG)-8.5kcal/mol

Note: Data are hypothetical and for illustrative purposes.

Structure-Property Relationship (SPR) Modeling

Structure-Property Relationship (SPR) modeling aims to establish a correlation between the molecular structure of a compound and its macroscopic properties. For this compound, SPR models could be developed to predict properties such as its acidity (pKa), lipophilicity (logP), and boiling point.

These models are typically built using a dataset of compounds with known properties and a set of calculated molecular descriptors. The descriptors can include constitutional, topological, geometrical, and electronic parameters. By applying statistical methods like multiple linear regression or machine learning algorithms, a quantitative relationship can be established. While specific SPR models for this compound are not available, the principles can be applied to predict its properties based on the extensive data available for other benzoic acid derivatives. nih.gov

Reactivity and Derivatization of 2 Ethyl 4 Fluorobenzoic Acid

Reaktywność grupy funkcyjnej kwasu karboksylowego

Grupa karboksylowa (-COOH) jest centrum reakcji, które umożliwia syntezę szerokiej gamy pochodnych acylowych.

Kwas 2-etylo-4-fluorobenzoesowy może być przekształcony w odpowiednie estry poprzez reakcję z alkoholami w obecności katalizatora kwasowego. Typową i szeroko stosowaną metodą jest estryfikacja Fischera, która polega na ogrzewaniu kwasu karboksylowego z nadmiarem alkoholu w obecności silnego kwasu, takiego jak kwas siarkowy (H₂SO₄) lub kwas p-toluenosulfonowy (TsOH). Reakcja ta jest odwracalna, a w celu zwiększenia wydajności estru, woda powstająca w trakcie reakcji jest usuwana ze środowiska reakcyjnego.

W przypadku fluorowanych kwasów aromatycznych, takich jak kwas 2-etylo-4-fluorobenzoesowy, stosuje się również alternatywne metody estryfikacji. Obejmują one wykorzystanie heterogenicznych katalizatorów, które ułatwiają oddzielenie produktu i recykling katalizatora. rsc.org Ponadto, fluorowane kwasy benzoesowe można estryfikować w celu analizy metodą chromatografii gazowej ze spektrometrią mas (GC-MS), co podkreśla znaczenie tej derywatyzacji. rsc.org Na przykład, kwas 4-fluorobenzoesowy jest skutecznie przekształcany w 4-fluorobenzoesan etylu poprzez ogrzewanie w absolutnym etanolu z dodatkiem stężonego H₂SO₄. globalscientificjournal.com

Poniższa tabela przedstawia przykładowe pochodne estrowe, które można otrzymać z kwasu 2-etylo-4-fluorobenzoesowego.

Nazwa związkuWzór chemicznyMasa cząsteczkowa ( g/mol )Potencjalny alkohol wyjściowy
2-Etylo-4-fluorobenzoesan metyluC₁₀H₁₁FO₂182.19Metanol
2-Etylo-4-fluorobenzoesan etyluC₁₁H₁₃FO₂196.22Etanol
2-Etylo-4-fluorobenzoesan propyluC₁₂H₁₅FO₂210.25Propanol
2-Etylo-4-fluorobenzoesan benzyluC₁₆H₁₅FO₂258.29Alkohol benzylowy

Pochodne amidowe kwasu 2-etylo-4-fluorobenzoesowego można syntetyzować poprzez reakcję z aminami. Bezpośrednia reakcja kwasu karboksylowego z aminą wymaga wysokich temperatur i często prowadzi do niskich wydajności. Dlatego powszechnie stosuje się metody polegające na aktywacji grupy karboksylowej. Jednym z podejść jest przekształcenie kwasu w chlorek kwasowy (patrz sekcja 5.1.3), a następnie reakcja z aminą.

Alternatywnie, można zastosować odczynniki sprzęgające, takie jak dicykloheksylokarbodiimid (DCC) lub karbodiimid N-(3-dimetyloaminopropylo)-N'-etylokarbodiimid (EDC), które ułatwiają tworzenie wiązania amidowego w łagodnych warunkach. Badania nad syntezą pochodnych kwasu 4-fluorobenzoesowego wykazały, że można je skutecznie przekształcać w amidy poprzez reakcję z różnymi podstawionymi anilinami w obecności wodnego roztworu węglanu sodu. globalscientificjournal.com

Poniższa tabela przedstawia przykładowe pochodne amidowe, które można otrzymać z kwasu 2-etylo-4-fluorobenzoesowego.

Nazwa związkuWzór chemicznyMasa cząsteczkowa ( g/mol )Potencjalna amina wyjściowa
N-Metylo-2-etylo-4-fluorobenzamidC₁₀H₁₂FNO181.21Metyloamina
N,N-Dietylo-2-etylo-4-fluorobenzamidC₁₃H₁₈FNO223.29Dietyloamina
N-Fenylo-2-etylo-4-fluorobenzamidC₁₅H₁₄FNO243.28Anilina
N-(4-Chlorofenylo)-2-etylo-4-fluorobenzamidC₁₅H₁₃ClFNO277.724-Chloroanilina

W celu zwiększenia reaktywności grupy karboksylowej, kwas 2-etylo-4-fluorobenzoesowy można przekształcić w bardziej reaktywne pochodne, takie jak chlorki kwasowe i bezwodniki. Chlorki kwasowe są kluczowymi półproduktami w syntezie estrów, amidów i w reakcjach Friedla-Craftsa.

Chlorki kwasowe: Najczęściej syntetyzuje się je poprzez reakcję kwasu karboksylowego z chlorkiem tionylu (SOCl₂) lub chlorkiem oksalilu ((COCl)₂). Reakcje te są zazwyczaj wydajne i prowadzą do powstania chlorku 2-etylo-4-fluorobenzoilu.

Bezwodniki kwasowe: Bezwodniki symetryczne można otrzymać przez dehydratację dwóch cząsteczek kwasu, zazwyczaj w wysokiej temperaturze lub przy użyciu środków odwadniających, takich jak bezwodnik octowy. Bezwodniki mieszane można zsyntetyzować z chlorków kwasowych i soli karboksylanowych.

Te aktywowane formy są znacznie bardziej podatne na atak nukleofilowy niż wyjściowy kwas karboksylowy, co ułatwia syntezę wielu pochodnych.

Grupa karboksylowa kwasu 2-etylo-4-fluorobenzoesowego może być redukowana do odpowiednich alkoholi pierwszorzędowych lub aldehydów.

Redukcja do alkoholi: Silne środki redukujące, takie jak tetrahydroglinian litu (LiAlH₄) w bezwodnym eterze lub tetrahydrofuranie (THF), skutecznie redukują grupę karboksylową do grupy hydroksymetylowej, dając (2-etylo-4-fluorofenylo)metanol. Alternatywnie można stosować borowodór (BH₃) w kompleksie z THF.

Redukcja do aldehydów: Zatrzymanie redukcji na etapie aldehydu jest trudniejsze, ponieważ aldehydy są bardziej reaktywne niż wyjściowe kwasy karboksylowe. Wymaga to zastosowania specyficznych odczynników, takich jak wodorki diizobutyloaluminiowe (DIBAL-H) w niskiej temperaturze, lub poprzez wieloetapową procedurę obejmującą przekształcenie kwasu w chlorek kwasowy, a następnie kontrolowaną redukcję, np. w reakcji Rosensunda.

Reaktywność pierścienia aromatycznego

Obecność trzech podstawników na pierścieniu benzenowym – aktywującej, orto-, para-kierującej grupy etylowej, dezaktywującej, orto-, para-kierującej grupy fluorowej oraz silnie dezaktywującej, meta-kierującej grupy karboksylowej – determinuje regioselektywność reakcji substytucji elektrofilowej.

Mechanizm substytucji elektrofilowej aromatycznej (EAS) przebiega w dwóch etapach: ataku elektrofila na pierścień aromatyczny, prowadzącego do powstania nietrwałego karbokationu (pośredniego kompleksu sigma lub jonu arenium), a następnie eliminacji protonu w celu odtworzenia aromatyczności pierścienia. uci.edulumenlearning.comlibretexts.org

W przypadku kwasu 2-etylo-4-fluorobenzoesowego, dostępne pozycje do ataku elektrofila to C3, C5 i C6. Kierujący wpływ podstawników jest następujący:

Grupa etylowa (-CH₂CH₃) w pozycji C2: Jest grupą aktywującą i kieruje nowe podstawniki w pozycje orto (C3) i para (C5).

Atom fluoru (-F) w pozycji C4: Jest grupą dezaktywującą (ze względu na silny efekt indukcyjny), ale kieruje w pozycje orto (C3, C5) i para (C6) ze względu na efekt rezonansowy.

Grupa karboksylowa (-COOH) w pozycji C1: Jest grupą silnie dezaktywującą i kieruje w pozycję meta (C3, C5).

Analiza regioselektywności:

Pozycja C3: Jest w pozycji orto do aktywującej grupy etylowej, orto do dezaktywującej grupy fluorowej i meta do silnie dezaktywującej grupy karboksylowej.

Pozycja C5: Jest w pozycji para do aktywującej grupy etylowej, orto do dezaktywującej grupy fluorowej i meta do silnie dezaktywującej grupy karboksylowej.

Pozycja C6: Jest w pozycji para do dezaktywującej grupy fluorowej.

Biorąc pod uwagę połączone efekty, najbardziej prawdopodobnymi miejscami ataku elektrofila są pozycje C3 i C5. Grupa etylowa silnie aktywuje te pozycje. Grupa karboksylowa, mimo że jest dezaktywująca, również kieruje w te pozycje (meta). Fluor również kieruje w te pozycje (orto). Wpływ steryczny grupy etylowej może faworyzować atak na pozycję C5 w stosunku do C3. Dlatego oczekuje się, że główne produkty powstaną w wyniku substytucji w pozycjach C3 i C5, z możliwą przewagą izomeru podstawionego w pozycji 5.

Typowe reakcje EAS obejmują:

Nitrowanie: Reakcja ze stężonym kwasem azotowym (HNO₃) i siarkowym (H₂SO₄) wprowadza grupę nitrową (-NO₂). lumenlearning.comyoutube.com

Halogenowanie: Reakcja z bromem (Br₂) lub chlorem (Cl₂) w obecności kwasu Lewisa (np. FeBr₃, AlCl₃) wprowadza atom halogenu. lumenlearning.commasterorganicchemistry.com

Sulfonowanie: Reakcja z dymiącym kwasem siarkowym (H₂SO₄ + SO₃) wprowadza grupę sulfonową (-SO₃H). lumenlearning.comyoutube.com

Alkilowanie i acylowanie Friedla-Craftsa: Reakcje te są mało prawdopodobne ze względu na silnie dezaktywujący wpływ grupy karboksylowej na pierścień. masterorganicchemistry.com

Tabela wspomnianych związków chemicznych

Nazwa związkuWzór chemiczny
Kwas 2-etylo-4-fluorobenzoesowyC₉H₉FO₂
Kwas siarkowyH₂SO₄
Kwas p-toluenosulfonowyC₇H₈O₃S
Kwas 4-fluorobenzoesowyC₇H₅FO₂
4-Fluorobenzoesan etyluC₉H₉FO₂
Dicykloheksylokarbodiimid (DCC)C₁₃H₂₂N₂
N-(3-Dimetyloaminopropylo)-N'-etylokarbodiimid (EDC)C₈H₁₇N₃
Węglan soduNa₂CO₃
Chlorek tionyluSOCl₂
Chlorek oksaliluC₂Cl₂O₂
Bezwodnik octowyC₄H₆O₃
Tetrahydroglinian lituLiAlH₄
BorowodórBH₃
Wodorek diizobutyloaluminiowy (DIBAL-H)C₈H₁₉Al
(2-Etylo-4-fluorofenylo)metanolC₉H₁₁FO
Kwas azotowyHNO₃
BromBr₂
Chlorek żelaza(III)FeCl₃
Trójtlenek siarkiSO₃

Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Position

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as they stabilize the intermediate Meisenheimer complex. wikipedia.orgchemistrysteps.com

In the case of 2-ETHYL-4-FLUOROBENZOIC ACID, the fluorine atom serves as the leaving group. The reactivity of the ring towards SNAr is influenced by the electronic effects of the other substituents. The carboxylic acid group is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack. Conversely, the ethyl group is an electron-donating group, which activates the ring for electrophilic substitution and deactivates it for nucleophilic attack.

The positions of these groups are crucial. The carboxylic acid is meta to the fluorine, while the ethyl group is ortho. For an SNAr reaction to be favored, electron-withdrawing groups are most effective in the ortho and para positions relative to the leaving group. wikipedia.org Since the primary EWG (-COOH) is not in an activating position, and an electron-donating group (-CH₂CH₃) is present, SNAr at the fluorine position of this compound is generally not favorable under standard conditions. However, the reaction could potentially proceed under forcing conditions or with highly reactive nucleophiles.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions

Nucleophile Potential Product Reaction Conditions
Hydroxide (OH⁻) 2-ETHYL-4-HYDROXYBENZOIC ACID High temperature and pressure
Alkoxide (RO⁻) 2-ETHYL-4-ALKOXYBENZOIC ACID High temperature, polar aprotic solvent
Ammonia (NH₃) 4-AMINO-2-ETHYLBENZOIC ACID High temperature and pressure

Side-Chain Functionalization (Ethyl Group)

The ethyl group attached to the benzene (B151609) ring offers several pathways for functionalization. The benzylic hydrogens (the hydrogens on the carbon atom attached to the ring) are particularly reactive.

Free Radical Halogenation: The benzylic position is susceptible to free-radical halogenation. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator would selectively introduce a bromine atom at the benzylic carbon, yielding 2-(1-BROMOETHYL)-4-FLUOROBENZOIC ACID.

Oxidation: The ethyl side-chain can be oxidized. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid under harsh conditions can oxidize the entire ethyl group to a carboxylic acid, which would result in the formation of 4-FLUOROISOPHTHALIC ACID. Milder oxidation conditions could potentially lead to the formation of 2-(1-HYDROXYETHYL)-4-FLUOROBENZOIC ACID or 2-ACETYL-4-FLUOROBENZOIC ACID. The benzylic position of alkyl substituents on a benzene ring is activated towards oxidative degradation. msu.edu

Table 2: Examples of Side-Chain Functionalization Reactions

Reaction Type Reagent(s) Product
Free Radical Bromination N-Bromosuccinimide (NBS), light/initiator 2-(1-BROMOETHYL)-4-FLUOROBENZOIC ACID
Oxidation (strong) Potassium Permanganate (KMnO₄), heat 4-FLUOROISOPHTHALIC ACID

Formation of Co-crystals and Salts

The formation of multi-component crystalline solids, such as co-crystals and salts, is a central aspect of crystal engineering. This compound is a prime candidate for such studies due to its robust hydrogen bonding capabilities via the carboxylic acid group and potential for other non-covalent interactions involving the fluorine atom.

Crystal Engineering Strategies for Supramolecular Assemblies

Crystal engineering aims to design and synthesize solid-state structures with desired properties based on an understanding of intermolecular interactions. acs.org For fluorobenzoic acids, key strategies involve the use of supramolecular synthons—reliable and predictable patterns of intermolecular interactions.

The carboxylic acid group of this compound can form a highly robust and predictable homosynthon, the "carboxylic acid dimer," through a pair of O-H···O hydrogen bonds. Alternatively, it can form heterosynthons with other complementary functional groups. For example, co-crystallization with pyridine-containing molecules often leads to the formation of a strong O-H···N hydrogen bond, a common strategy in the assembly of co-crystals and salts. researchgate.net The fluorine atom can also participate in weaker C-H···F hydrogen bonds or halogen bonds, which play a supporting role in organizing molecules into extended one- or two-dimensional architectures. nih.gov

Hydrogen Bond Networks and Their Influence on Solid-State Properties

Hydrogen bonds are the dominant intermolecular interactions that direct the assembly of benzoic acid derivatives in the solid state. The primary motif is the aforementioned carboxylic acid dimer. In co-crystals, this homodimer competes with the formation of heterosynthons between the acid and the co-former molecule. sphinxsai.com

The specific hydrogen bonding network that forms has a profound influence on the physicochemical properties of the resulting solid, such as melting point, solubility, and stability. nih.gov For instance, the formation of a co-crystal of an active pharmaceutical ingredient (API) with a fluorobenzoic acid can significantly alter the API's solubility and dissolution rate. acs.org Structural analysis of various fluorobenzoic acid co-crystals reveals that acid-pyridine and thioamide dimer synthons are effective in stabilizing the crystal structures. acs.org

Polymorphism and Pseudopolymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one crystal structure. mdpi.com Different polymorphs of a compound can exhibit different physical properties, which is of critical importance in the pharmaceutical industry. Polymorphism in substituted benzoic acids often arises from different arrangements of the molecules, leading to variations in the hydrogen bonding networks (synthon polymorphism) or different molecular conformations (conformational polymorphism). mdpi.comnih.gov

While specific polymorphism studies on this compound are not widely reported, the potential for polymorphism exists due to the conformational flexibility of the ethyl group and the carboxylic acid moiety. nih.gov Studies on similar molecules, such as fenamic acid derivatives, have shown that the size of substituents can affect the likelihood of polymorphism. researchgate.netuky.edu A thorough polymorph screen would be necessary to fully characterize the solid-state landscape of this compound and identify any different crystalline forms.

Heterocyclic Synthesis Utilizing this compound as a Building Block

Substituted benzoic acids are versatile starting materials for the synthesis of a wide range of heterocyclic compounds. The carboxylic acid functionality of this compound can be readily converted into other functional groups, such as esters, acid chlorides, amides, and hydrazides, which are key intermediates in cyclization reactions. globalscientificjournal.comresearchgate.net

One common pathway involves the conversion of the carboxylic acid to its corresponding ester, followed by reaction with hydrazine hydrate to form 2-ETHYL-4-FLUOROBENZOHYDRAZIDE. globalscientificjournal.com This hydrazide is a key precursor for synthesizing five-membered heterocycles like oxadiazoles and pyrazoles. For example, oxidative cyclization of the hydrazide or its derivatives can lead to the formation of 1,3,4-oxadiazole rings, which are important scaffolds in medicinal chemistry. researchgate.net

Table 3: Potential Heterocyclic Systems from this compound

Intermediate Reactant(s) for Cyclization Heterocyclic Product Class
2-ETHYL-4-FLUOROBENZOHYDRAZIDE Carbon Disulfide, KOH 1,3,4-Oxadiazole
2-ETHYL-4-FLUOROBENZOHYDRAZIDE Acetylacetone Pyrazole
2-ETHYL-4-FLUOROBENZOYL CHLORIDE o-Phenylenediamine Benzimidazole

This versatility makes this compound a valuable building block for creating complex molecules with potential applications in materials science and pharmacology.

Synthesis of Oxadiazole Derivatives

The synthesis of 1,3,4-oxadiazole derivatives from this compound typically proceeds through a multi-step reaction sequence involving the initial formation of an acid hydrazide. A common and effective method for the cyclization of the intermediate to the final oxadiazole ring involves the use of a dehydrating agent such as phosphorus oxychloride soeagra.comnih.gov.

In a representative synthetic pathway, 2-ethyl-4-fluorobenzoyl hydrazide is reacted with a substituted aromatic acid in the presence of phosphorus oxychloride. The mixture is typically heated under reflux for several hours to ensure the completion of the cyclodehydration reaction soeagra.comnih.gov. The general reaction scheme is as follows:

Step 1: Formation of 2-ethyl-4-fluorobenzoyl hydrazide (as detailed in section 5.4.2)

Step 2: Cyclization to form 2,5-disubstituted-1,3,4-oxadiazole 2-ethyl-4-fluorobenzoyl hydrazide reacts with a selected carboxylic acid and phosphorus oxychloride to yield the corresponding 2-(2-ethyl-4-fluorophenyl)-5-substituted-1,3,4-oxadiazole.

The reaction conditions for the synthesis of analogous 1,3,4-oxadiazole derivatives are summarized in the table below, providing a basis for the expected conditions for derivatives of this compound.

Starting HydrazideReagentSolventReaction Time (hours)Yield (%)Reference
2,4-Dichloro-5-fluorobenzoyl hydrazineSubstituted benzoic acid, POCl₃Acetonitrile/Toluene6.0-7.065-75 soeagra.com
Aroyl hydrazidesβ-Benzoyl propionic acid, POCl₃Not specifiedNot specifiedNot specified nih.gov

An alternative route to 1,3,4-oxadiazole derivatives involves the oxidative cyclization of Schiff base intermediates in the presence of a mild oxidizing agent like chloramine-T niscpr.res.in. This method offers an alternative pathway to the phosphorus oxychloride method and may be suitable for substrates sensitive to harsh dehydrating conditions.

Formation of Hydrazide and Schiff Base Intermediates

The formation of 2-ethyl-4-fluorobenzoyl hydrazide is a critical preliminary step for the synthesis of many of its heterocyclic derivatives, including oxadiazoles and Schiff bases. This transformation is typically achieved through a two-step process starting from this compound.

Step 1: Esterification The carboxylic acid is first converted to its corresponding ethyl ester, ethyl 2-ethyl-4-fluorobenzoate. This is a standard esterification reaction, often carried out by refluxing the acid in ethanol with a catalytic amount of a strong acid, such as sulfuric acid orgsyn.org.

Step 2: Hydrazinolysis The resulting ester is then treated with hydrazine hydrate, usually in an alcoholic solvent like ethanol, and heated under reflux. The nucleophilic acyl substitution reaction leads to the formation of 2-ethyl-4-fluorobenzoyl hydrazide soeagra.comgoogle.com. The progress of this reaction can be monitored using thin-layer chromatography.

Starting MaterialReagentsSolventReaction Time (hours)Yield (%)Reference
Ethyl 2,4-dichloro-5-fluorobenzoateHydrazine hydrateEthanol4.098 soeagra.com
Ethyl p-hydroxybenzoateHydrazine hydrateEthanol2.065 chemmethod.com

Once the hydrazide is obtained, it can be readily converted into Schiff bases. Schiff bases, or azomethines, are formed by the condensation reaction of the hydrazide with various aldehydes or ketones derpharmachemica.comalayen.edu.iqijmcmed.org. This reaction is typically catalyzed by a few drops of glacial acetic acid and carried out in a suitable solvent like ethanol under reflux derpharmachemica.com.

The general reaction for the formation of a Schiff base from 2-ethyl-4-fluorobenzoyl hydrazide is as follows:

2-ethyl-4-fluorobenzoyl hydrazide + Substituted aldehyde/ketone → 2-ethyl-4-fluorobenzoyl hydrazone (Schiff base)

These Schiff base intermediates are valuable for the subsequent synthesis of various heterocyclic systems and have been a subject of interest in medicinal chemistry.

Mechanism Studies of Key Reactions

The key reactions in the derivatization of this compound, namely hydrazinolysis and the subsequent cyclization to form oxadiazoles, proceed through well-established reaction mechanisms.

Mechanism of Hydrazinolysis:

The formation of 2-ethyl-4-fluorobenzoyl hydrazide from its ethyl ester is a classic example of nucleophilic acyl substitution mdpi.comresearchgate.net. The reaction mechanism can be described in the following steps:

Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen atom of hydrazine hydrate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ethyl 2-ethyl-4-fluorobenzoate. This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking nitrogen atom to the ethoxy group, making it a better leaving group (ethanol).

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating ethanol as the leaving group.

Deprotonation: A final deprotonation step yields the stable 2-ethyl-4-fluorobenzoyl hydrazide.

The use of microwave irradiation has been shown to accelerate the hydrazinolysis of esters, significantly reducing the reaction time from hours to minutes mdpi.comresearchgate.net.

Mechanism of Oxadiazole Formation:

The conversion of an acid hydrazide and a carboxylic acid into a 1,3,4-oxadiazole using phosphorus oxychloride is a cyclodehydration reaction. The mechanism is believed to proceed as follows:

Activation of the Carboxylic Acid: Phosphorus oxychloride activates the second carboxylic acid, converting the hydroxyl group into a better leaving group.

Nucleophilic Attack: The terminal nitrogen of the 2-ethyl-4-fluorobenzoyl hydrazide attacks the activated carbonyl carbon of the second acid, forming a diacylhydrazine intermediate.

Cyclization and Dehydration: The diacylhydrazine intermediate then undergoes intramolecular cyclization, facilitated by the acidic conditions and the dehydrating action of phosphorus oxychloride, to form the stable 1,3,4-oxadiazole ring.

Applications in Organic Synthesis and Materials Science Non Clinical

Role as a Key Synthetic Intermediate/Building Block

As with many substituted benzoic acids, the primary value of 2-ethyl-4-fluorobenzoic acid lies in its function as an intermediate, a molecular scaffold that can be elaborated into more complex structures. The interplay of its functional groups allows for a variety of chemical transformations.

Fluorinated aromatic compounds are a cornerstone of modern chemistry, widely used in pharmaceuticals, agrochemicals, and materials science. guidechem.com The introduction of fluorine can significantly alter a molecule's physical, chemical, and biological properties, including its stability, lipophilicity, and metabolic resistance. guidechem.com Compounds like this compound are valuable starting materials for creating these specialized molecules.

The carboxylic acid group can be converted into a wide array of other functional groups (e.g., esters, amides, acid chlorides, or alcohols), while the fluorine and ethyl groups modify the reactivity and properties of the aromatic ring. This makes it a potential precursor for synthesizing targeted fluorinated molecules where specific substitution patterns are required. For instance, similar fluorobenzoic acids are crucial in producing photosensitizers, medicines, and pesticides. google.com The synthesis of various bioactive compounds often starts from a fluorobenzoic acid base, which is then built upon to achieve the final complex structure. globalscientificjournal.com

Table 1: Documented Applications of Structurally Related Fluorobenzoic Acids

Compound Name Documented Role/Application
4-Fluorobenzoic Acid A common synthetic intermediate in various chemical syntheses. wikipedia.org
2,4-Difluorobenzoic Acid Used in the synthesis of antifungal agents like fluconazole (B54011) and voriconazole. google.com
2-Chloro-4-fluorobenzoic Acid An important intermediate for synthesizing pesticides, dyes, and pharmaceuticals. guidechem.com

This table illustrates the established roles of similar compounds, suggesting the potential synthetic utility of this compound.

The structure of this compound is inherently asymmetrical, making it a useful building block for creating complex organic molecules with specific three-dimensional arrangements. The defined placement of the ethyl and fluoro groups on the benzene (B151609) ring allows chemists to control the regiochemistry of subsequent reactions, guiding the addition of new functional groups to precise locations. This level of control is critical in total synthesis projects, where the final architecture of the molecule dictates its function. While specific examples detailing the use of this compound are not prevalent in the literature, the principles of organic synthesis suggest its utility in constructing complex scaffolds where a 1,2,4-trisubstituted fluorinated benzene ring is a required motif.

Applications in Materials Chemistry

The incorporation of fluorine atoms into organic materials can lead to significant enhancements in their properties, including thermal stability, chemical resistance, and unique electronic behaviors. nih.gov Therefore, this compound is a candidate for use in the development of specialized polymers and optical materials.

Fluorinated compounds are frequently used in the synthesis of advanced polymers and liquid crystals. nih.gov In liquid crystal design, the strong polarity of the carbon-fluorine bond can be exploited to tune the material's dielectric anisotropy, a key parameter for display technologies. nih.gov Bent-shaped molecules, often derived from substituted benzoic acids, are known to form novel liquid crystal phases. researchgate.net The structure of this compound, with its distinct substitution pattern, could be incorporated as a core unit or a terminal group in a liquid crystal molecule to influence its mesomorphic properties.

In polymer science, fluorinated monomers are used to create materials with low surface energy, high durability, and specific optical properties. While not a traditional monomer itself, this compound could be chemically modified and integrated into polymer chains to impart these desirable fluorinated characteristics.

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to high-intensity light, a property crucial for applications in optoelectronics, including frequency conversion and optical switching. jhuapl.edu Organic molecules with asymmetric charge distributions, often found in structures with electron-donating and electron-withdrawing groups on an aromatic ring, are promising candidates for NLO materials. mdpi.comresearchgate.net

The this compound molecule contains substituents (ethyl and fluoro) that modify the electronic landscape of the benzene ring. By further functionalization—for example, by converting the carboxylic acid to an ester or amide linked to another conjugated system—it could serve as a precursor for new chromophores. Although direct investigation of this compound for NLO applications has not been reported, the general principles of NLO material design suggest its potential as a foundational element for such research. jhuapl.edu

Environmental Research Applications

Currently, there is no specific information available in the scientific literature detailing the application of this compound in environmental research. Its potential biotransformation, like that of 4-fluorocinnamic acid to 4-fluorobenzoic acid, has not been documented. wikipedia.org

Studies on Degradation Pathways of Fluorinated Xenobiotics (as an analogue)

The environmental fate of fluorinated aromatic compounds is a critical area of research due to their widespread use and potential persistence. While no specific studies on the biodegradation of this compound were found, research on its structural analogues, such as monofluorobenzoates, provides insight into the potential microbial degradation pathways.

Studies have shown that certain bacteria can metabolize fluorobenzoic acids. For example, Pseudomonas sp. B13 can cometabolize monofluorobenzoates when grown on 3-chlorobenzoate. nih.gov In these processes, the initial step often involves dioxygenation, which can lead to the elimination of the fluoride (B91410) ion. nih.gov

The position of the fluorine atom on the benzoic acid ring significantly influences the degradation pathway and rate. For instance, in the degradation of 2-fluorobenzoate (B1215865) and 3-fluorobenzoate (B1230327) by Pseudomonas sp. B13, 2-fluoro-cis,cis-muconic acid was identified as a dead-end metabolite, indicating incomplete degradation. nih.gov Conversely, 4-fluorobenzoate (B1226621) was found to be completely degraded by the same bacterial strain after a period of adaptation. nih.gov The degradation of 4-fluorobenzoic acid has also been observed in the biotransformation of 4-fluorocinnamic acid. wikipedia.org

These studies highlight the complex nature of microbial degradation of fluorinated xenobiotics, where the specific isomerism of the compound plays a crucial role in its susceptibility to microbial attack and the resulting metabolic products.

Future Research Directions and Unexplored Avenues

Development of Novel and More Efficient Synthetic Routes

Detailed, optimized, and high-yield synthetic methodologies specifically for 2-Ethyl-4-fluorobenzoic acid are not extensively reported in publicly accessible scientific literature. While general methods for the synthesis of fluorobenzoic acids are known, such as the Schiemann reaction for introducing fluorine to an aromatic ring, specific adaptations and optimizations for the synthesis of this particular di-substituted benzoic acid isomer would be a valuable contribution. Future research could focus on:

Orthogonal Synthesis Strategies: Developing synthetic pathways that allow for the precise and controlled introduction of the ethyl and fluoro groups to the benzoic acid scaffold to avoid isomeric impurities.

Catalytic Methods: Investigating modern cross-coupling reactions or C-H activation techniques to forge the carbon-ethyl bond or introduce the fluorine atom with high regioselectivity and efficiency.

Process Optimization: For any identified synthetic route, detailed studies on reaction conditions, catalyst loading, solvent effects, and purification methods would be necessary to establish a scalable and economically viable process.

Exploration of Catalytic Applications or Ligand Design

The potential of this compound as a ligand in catalysis is an entirely unexplored area. The presence of the carboxylic acid group allows for coordination to metal centers, while the electronic effects of the ethyl and fluoro substituents could modulate the properties of a resulting metal complex. Future investigations could explore:

Coordination Chemistry: Synthesizing and characterizing metal complexes with 2-Ethyl-4-fluorobenzoate as a ligand to understand its coordination modes and the electronic environment it creates around the metal center.

Homogeneous Catalysis: Testing the efficacy of such complexes in various catalytic transformations, for instance, in cross-coupling reactions, hydrogenations, or oxidations, where the electronic and steric properties of the ligand can influence catalytic activity and selectivity.

Advanced Characterization Techniques (e.g., in-situ spectroscopy during reactions)

A thorough characterization of this compound is a prerequisite for any further research. While basic identification is possible, a deep understanding of its properties and behavior is lacking. Advanced characterization could involve:

Spectroscopic Analysis: Detailed analysis using advanced NMR techniques (such as 2D NMR), high-resolution mass spectrometry, and single-crystal X-ray diffraction to unequivocally determine its structure and conformation.

In-situ Reaction Monitoring: Employing techniques like ReactIR or in-situ NMR spectroscopy to monitor the progress of reactions involving this compound, which could provide valuable mechanistic insights and help in optimizing reaction conditions.

Deeper Theoretical Insights into Reactivity and Selectivity

Computational chemistry can provide significant insights into the properties and reactivity of this compound, especially in the absence of extensive experimental data. Future theoretical studies could focus on:

Electronic Structure Calculations: Using density functional theory (DFT) or other quantum chemical methods to calculate the molecule's electronic properties, such as its molecular orbital energies, charge distribution, and electrostatic potential. This would help in predicting its reactivity in various chemical transformations.

Reaction Mechanism Studies: Theoretically modeling potential reaction pathways for the synthesis or derivatization of this compound to understand the transition states and intermediates involved, thereby guiding experimental efforts.

Prediction of Spectroscopic Properties: Calculating theoretical NMR, IR, and other spectroscopic data to aid in the experimental characterization of the compound and its derivatives.

Potential in Emerging Fields (e.g., supramolecular chemistry, nanotechnology component)

The unique combination of functional groups in this compound could make it a valuable building block in emerging fields:

Supramolecular Chemistry: The carboxylic acid moiety is capable of forming hydrogen bonds, which could be exploited in the design of self-assembling systems, such as liquid crystals or molecular networks. The fluorine atom can also participate in non-covalent interactions, further influencing the assembly process.

Nanotechnology: As a functionalized aromatic molecule, it could potentially be used to modify the surface of nanomaterials, such as nanoparticles or carbon nanotubes, to impart specific properties or to act as a linker for the attachment of other molecules.

Design and Synthesis of Complex Derivatives with Specific Chemical Functionalities

Given that this compound is a substituted benzoic acid, it can serve as a scaffold for the synthesis of more complex derivatives with tailored functionalities. Future research in this area could involve:

Active Pharmaceutical Ingredients (APIs): Many fluorinated benzoic acids are precursors to pharmaceuticals. The specific substitution pattern of this compound could be a key structural motif in the design of new drug candidates.

Agrochemicals: Fluorinated organic compounds are also prevalent in modern agrochemicals. Derivatives of this compound could be synthesized and screened for potential herbicidal, insecticidal, or fungicidal activity.

Functional Materials: Esterification or amidation of the carboxylic acid group could lead to the synthesis of new polymers, dyes, or other functional materials with potentially unique optical or electronic properties conferred by the specific substitution pattern.

Q & A

Q. What are the recommended synthetic routes for 2-ethyl-4-fluorobenzoic acid, and how can intermediates be characterized?

Answer:

  • Synthesis Strategy : Start with fluorinated benzoic acid derivatives (e.g., 4-fluorobenzoic acid, as cataloged in ) and introduce the ethyl group via Friedel-Crafts alkylation or nucleophilic substitution. For example, methyl 4-fluoro-2-ethylbenzoate (analogous to ) can be hydrolyzed to the carboxylic acid.
  • Characterization : Use 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm ethyl group integration and fluorine coupling patterns. Compare with spectral libraries (e.g., SDBS in ).
  • Validation : Cross-check purity via HPLC and melting point analysis (mp ~180–184°C, as seen in fluorobenzoic acid analogs ).

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Answer:

  • X-ray Diffraction : Grow single crystals via slow evaporation in polar solvents (e.g., ethanol/water). Use SHELXL () for refinement, focusing on the ethyl group’s torsional angles and fluorine’s positional disorder.
  • Software Tools : Mercury () can visualize intermolecular interactions (e.g., hydrogen bonding between carboxylic acid groups), critical for understanding packing behavior.
  • Validation : Compare experimental bond lengths/angles with DFT-optimized structures to identify discrepancies .

Advanced Research Questions

Q. How do electronic effects of the fluorine and ethyl substituents influence the acidity and reactivity of this compound?

Answer:

  • Acidity Studies : Measure pKa via potentiometric titration. Fluorine’s electron-withdrawing effect increases acidity, while the ethyl group’s electron-donating nature may counterbalance. Compare with 4-fluorobenzoic acid (pKa ~2.8) .
  • Reactivity : Perform nucleophilic acyl substitution reactions (e.g., esterification) and monitor kinetics via 19F^{19}\text{F}-NMR. The ethyl group’s steric hindrance may slow reactivity relative to unsubstituted analogs.

Q. What advanced techniques address contradictions between spectroscopic and crystallographic data for fluorinated benzoic acid derivatives?

Answer:

  • Data Reconciliation : Use SHELX () to refine X-ray structures, ensuring hydrogen-bonding networks align with 1H^1\text{H}-NMR chemical shifts (e.g., downfield shifts for carboxylic protons).
  • Dynamic Effects : Employ variable-temperature NMR to detect conformational flexibility (e.g., ethyl group rotation) that static crystallographic models may miss .

Q. How can computational methods predict the biological activity of this compound derivatives?

Answer:

  • Docking Studies : Use software like AutoDock to model interactions with target enzymes (e.g., cyclooxygenase for anti-inflammatory activity). Fluorine’s electronegativity may enhance binding affinity.
  • QSAR Models : Correlate substituent effects (e.g., logP from ethyl group) with bioactivity data from analogs like 4-(2-fluorophenyl)-4-oxobutanoic acid (). Validate predictions via in vitro assays .

Q. What are the challenges in characterizing polymorphism or solvatomorphism in this compound?

Answer:

  • Experimental Design : Recrystallize from multiple solvents (e.g., DMSO, acetone) and analyze via PXRD. Use WinGX () to index patterns and identify polymorphic forms.
  • Thermal Analysis : DSC/TGA can detect solvent loss or phase transitions. Compare with ORTEP-III () models to distinguish true polymorphism from pseudopolymorphism .

Q. How can isotopic labeling (e.g., 2H^2\text{H}2H, 13C^{13}\text{C}13C) aid in mechanistic studies of this compound metabolism?

Answer:

  • Tracer Synthesis : Use deuterated ethyl groups (e.g., CD3_3CD2_2-) or 13C^{13}\text{C}-labeled carboxylic acids.
  • Analytical Workflow : Track metabolic pathways via LC-MS/MS, leveraging isotopic patterns to distinguish parent compounds from metabolites. Reference deuterated analogs like 4-fluorobenzoic-d4_4 acid () for methodology .

Methodological Notes

  • Software Citations : SHELX , Mercury , and ORTEP are industry standards for crystallography.
  • Safety : Follow protocols for fluorinated compounds (e.g., PPE requirements in ) and waste disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.